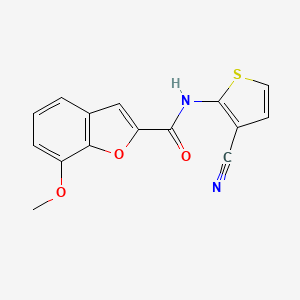
4'-Iodo-3'-(trifluoromethyl)acetophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Acetophenone and its derivatives, including 4’-Iodo-3’-(trifluoromethyl)acetophenone, have been utilized in the synthesis of many heterocyclic compounds . A method for synthesizing m-trifluoromethyl acetophenone involves diazotizing m-trifluoromethylaniline to prepare a diazonium salt, which is then coupled with acetaldoxime under the catalysis of a copper salt .Molecular Structure Analysis
The molecular formula of 4’-Iodo-3’-(trifluoromethyl)acetophenone is C9H6F3IO, and its molecular weight is 314.046 . The InChI code for this compound is 1S/C9H6F3IO/c1-5(14)6-2-3-8(13)7(4-6)9(10,11)12/h2-4H,1H3 .Chemical Reactions Analysis
The enantioselective addition of dialkylzinc to 4’-Iodo-3’-(trifluoromethyl)acetophenone has been investigated . This compound has also been used as a substrate for palladium-catalyzed coupling reactions .Physical and Chemical Properties Analysis
4’-Iodo-3’-(trifluoromethyl)acetophenone is a solid powder at ambient temperature . Its molecular weight is 314.046 .Applications De Recherche Scientifique
Organic Synthesis and Catalysis
- Reactions with Iodine(III) Tris(trifluoroacetate): Acetophenones react with iodine(III) tris(trifluoroacetate) to yield iodo derivatives, which are significant for further chemical transformations. The conditions such as molar ratio, temperature, and solvent impact the product distribution, showcasing the versatility of iodoacetophenones in organic synthesis (Fukuyama, Nishino, & Kurosawa, 1987).
- Synthesis from [13C]Iodoform: A study describes the conversion of [13C]iodoform, derived from [13C]acetophenone, into vinyl iodides, demonstrating the utility of iodoacetophenone derivatives in labeled compound synthesis, which is valuable for pharmaceutical research and development (Baker, Brown, & Cooley, 1988).
Corrosion Inhibition
- Triazole Derivatives: New triazole derivatives synthesized from acetophenone variants have been explored as corrosion inhibitors for mild steel in acid media. These studies highlight the significance of structural modification in acetophenone derivatives for developing effective corrosion inhibitors (Li, He, Pei, & Hou, 2007).
Biocatalysis
- Asymmetric Reduction: A novel bacterial strain capable of asymmetrically reducing bis(trifluoromethyl) acetophenone to chiral alcohols was discovered, indicating the potential of microbial biocatalysis in producing high-value chiral intermediates for pharmaceutical applications (Wang, Cai, Ouyang, He, & Su, 2011).
Pharmaceutical Intermediates
- Preparation of (R)-1-[4-(Trifluoromethyl)phenyl]ethanol: This compound, a key intermediate in the synthesis of pharmaceuticals, showcases the importance of 4'-Iodo-3'-(trifluoromethyl)acetophenone derivatives in the pharmaceutical industry. A biocatalytic approach using recombinant cells has been developed for its efficient production (Chen, Xia, Liu, & Wang, 2019).
Material Science
- Electrocarboxylation: Haloacetophenone derivatives undergo electrocarboxylation, highlighting the role of electrochemical processes in modifying acetophenone derivatives for material science applications (Wang, Xu, Lan, Huimei, & Lu, 2014).
Safety and Hazards
Propriétés
IUPAC Name |
1-[4-iodo-3-(trifluoromethyl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3IO/c1-5(14)6-2-3-8(13)7(4-6)9(10,11)12/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGZLBRSGHFZEDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)I)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3IO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-N-{4-[cyclohexyl(methyl)sulfamoyl]phenyl}acetamide](/img/structure/B2599142.png)

![3-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1,1-diphenylurea](/img/structure/B2599145.png)
![Methyl 3-[(4-methoxyanilino)carbonyl]isonicotinate](/img/structure/B2599146.png)
![N-[2-(Benzimidazol-1-yl)-1-(4-fluorophenyl)ethyl]-2-chloropropanamide](/img/structure/B2599148.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2599151.png)
![2-((2-(4-chlorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2599152.png)
![6-Tert-butyl-2-[1-[2-(4-fluorophenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2599153.png)
![N-(2,5-dimethylphenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2599154.png)
![N1-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2-nitrophenyl)oxalamide](/img/structure/B2599155.png)


